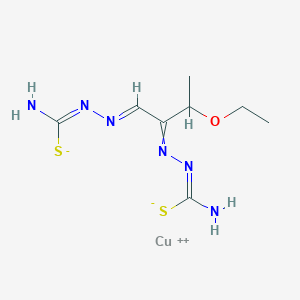

CuKts

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Thiosemicarbazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14186-84-6 |

|---|---|

Molecular Formula |

C8H14CuN6OS2 |

Molecular Weight |

337.9 g/mol |

IUPAC Name |

copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate |

InChI |

InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?; |

InChI Key |

IJRKZNFKCDMSJU-AJWLNUIRSA-L |

SMILES |

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |

Isomeric SMILES |

CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2] |

Canonical SMILES |

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |

Other CAS No. |

41106-47-2 |

Synonyms |

3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4 Cu-KTS CuKTS kethoxal-bis(thiosemicarbazone)copper complex |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Copper Tin Sulfide Nanocrystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper tin sulfide (Cu₂SnS₃ or CTS) nanocrystals are an emerging class of semiconductor materials composed of earth-abundant and non-toxic elements.[1][2] As a p-type semiconductor, CTS has garnered significant attention for its potential applications in photovoltaics, photocatalysis, and thermoelectrics, owing to its high absorption coefficient and a tunable direct band gap.[1][2] For drug development and biomedical applications, the low toxicity of its constituent elements makes CTS an attractive alternative to other semiconductor nanocrystals that often contain heavy metals.[1] This guide provides an in-depth overview of the fundamental properties of CTS nanocrystals, detailed experimental protocols for their synthesis and characterization, and insights into their relevance in the biomedical field.

Fundamental Properties of Copper Tin Sulfide Nanocrystals

The properties of CTS nanocrystals are intrinsically linked to their crystal structure, size, and stoichiometry, which can be controlled through various synthesis parameters.

Structural Properties

CTS is known to crystallize in several polymorphs, including cubic, tetragonal, and monoclinic structures, with the specific phase often depending on the synthesis temperature and precursors used.[1][3] The transition between these phases can influence the material's electronic and optical properties. X-ray diffraction (XRD) is the primary technique used to identify the crystal phase and determine structural parameters.[1][3]

Table 1: Structural Properties of Different Cu₂SnS₃ Crystal Phases

| Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Cubic | F-43m | a = 5.421 - 5.427 | [4][5] |

| Tetragonal | I-42m | a = 5.4, c = 10.8 | [6] |

| Monoclinic | Cc | a = 6.653, b = 11.537, c = 6.665, β = 109.39° | [4] |

Optical Properties

CTS nanocrystals exhibit strong optical absorption in the visible and near-infrared (NIR) regions, with a high absorption coefficient typically greater than 10⁴ cm⁻¹.[1] Their optical band gap is direct and can be tuned by altering the crystal phase and nanocrystal size, a phenomenon attributed to quantum confinement effects. This tunable band gap makes them suitable for various optoelectronic applications.

Table 2: Optical Properties of Cu₂SnS₃ Nanocrystals

| Property | Value Range | Characterization Technique | Reference |

| Optical Band Gap (Eg) | 0.93 - 1.7 eV | UV-Vis-NIR Spectroscopy | [1][7] |

| Absorption Coefficient | > 10⁴ cm⁻¹ | UV-Vis-NIR Spectroscopy | [1] |

Electrical Properties

Undoped CTS is a p-type semiconductor, a characteristic attributed to the presence of copper vacancies. Its electrical properties, such as charge carrier concentration and mobility, are crucial for its performance in electronic devices and can be influenced by doping and synthesis conditions.

Table 3: Electrical Properties of Cu₂SnS₃

| Property | Value Range | Characterization Technique | Reference |

| Conduction Type | p-type | Hall Effect Measurement | |

| Hole Concentration | 10¹⁶ - 10¹⁹ cm⁻³ | Hall Effect Measurement | [6][8] |

| Hole Mobility | 0.34 - 46.59 cm²/Vs | Hall Effect Measurement | [6][9] |

| Electrical Resistivity | 10⁻³ - 10⁵ Ω·cm | Four-Point Probe / Hall Effect | [9][10] |

Thermal Properties

The thermoelectric performance of a material is evaluated by its dimensionless figure of merit (zT), which requires a low thermal conductivity. CTS has been investigated for medium-temperature thermoelectric applications. Disordered CTS polymorphs have shown ultralow thermal conductivity, making them promising for waste heat recovery.

Table 4: Thermal Properties of Cu₂SnS₃

| Property | Value Range (at 723 K) | Characterization Technique | Reference |

| Thermal Conductivity (κ) | ~0.2 - 1.2 W/(m·K) | Laser Flash Analysis | [11][12] |

| Seebeck Coefficient (S) | ~300 - 650 µV/K | Seebeck Measurement System | [10] |

| Figure of Merit (zT) | ~0.5 - 0.8 | Calculated from S, ρ, and κ | [11][12] |

Synthesis and Characterization Protocols

The synthesis and characterization of CTS nanocrystals require precise control over experimental conditions to achieve the desired properties.

Experimental Protocols

3.1.1 Hot-Injection Synthesis of Cubic CTS Nanocrystals

This method allows for the synthesis of high-quality, monodisperse nanocrystals.

-

Materials: Copper(I) chloride (CuCl), Tin(IV) chloride (SnCl₄), Sulfur powder, Oleylamine (OAm).

-

Procedure:

-

In a three-neck flask, dissolve a stoichiometric amount of sulfur powder in OAm at 120°C under a nitrogen atmosphere with constant stirring to form a sulfur-OAm precursor solution.

-

In a separate three-neck flask, dissolve stoichiometric amounts of CuCl and SnCl₄ in OAm.

-

Heat the metal precursor solution to a specific reaction temperature (e.g., 220-280°C) under a nitrogen atmosphere.

-

Rapidly inject the sulfur-OAm precursor solution into the hot metal precursor solution.

-

Allow the reaction to proceed for a set time (e.g., 10-60 minutes) to allow for nanocrystal growth.

-

Cool the reaction mixture to room temperature.

-

Purify the nanocrystals by adding a non-solvent (e.g., ethanol) to precipitate the particles, followed by centrifugation. Repeat this washing step multiple times.

-

Finally, redisperse the purified CTS nanocrystals in a non-polar solvent like toluene for storage and characterization.

-

3.1.2 Solvothermal Synthesis of CTS Nanocrystals

This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure.

-

Materials: Copper(II) chloride (CuCl₂·2H₂O), Tin(IV) chloride (SnCl₄·5H₂O), Thioacetamide (TAA), Ethanol, Water.

-

Procedure:

-

Prepare a precursor solution by dissolving stoichiometric amounts of CuCl₂·2H₂O, SnCl₄·5H₂O, and TAA in a mixed solvent (e.g., 50 vol% ethanol-water solution).[13][14]

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a reaction temperature of 180-200°C for a duration of 7.5 to 16 hours.[13][15]

-

After the reaction, allow the autoclave to cool down naturally to room temperature.

-

Collect the resulting precipitate by centrifugation.

-

Wash the product sequentially with deionized water and absolute ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60°C.

-

Key Characterization Techniques

-

X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanocrystals. The sample, typically a powder or thin film, is irradiated with X-rays at various angles, and the diffraction pattern is recorded. The peak positions relate to the crystal lattice planes, and peak broadening can be used to estimate crystallite size via the Scherrer equation.[3][16]

-

Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the nanocrystals, allowing for the determination of their size, shape, and morphology. A beam of electrons is transmitted through an ultra-thin sample, and an image is formed from the interaction of the electrons with the sample.[1]

-

UV-Vis-NIR Spectroscopy: Employed to determine the optical properties, particularly the optical band gap. The absorbance or transmittance of a nanocrystal dispersion is measured as a function of wavelength. The band gap can be estimated from a Tauc plot, which plots (αhν)² versus photon energy (hν) for a direct band gap semiconductor.[17][18]

-

Hall Effect Measurement: Used to determine the majority charge carrier type (p-type or n-type), concentration, and mobility. For this measurement, a thin film of the nanocrystals is subjected to a magnetic field, and the resulting Hall voltage, which is perpendicular to both the current and the magnetic field, is measured.[19]

Diagrams and Visualizations

Visual representations of workflows and structural relationships are crucial for understanding the synthesis and properties of CTS nanocrystals.

Caption: Workflow for the synthesis and characterization of CTS nanocrystals.

Caption: Relationship between synthesis parameters and nanocrystal properties.

Relevance for Drug Development and Biomedical Applications

The unique properties of CTS nanocrystals make them interesting candidates for biomedical applications, an area where traditional quantum dots are often limited by toxicity concerns.

-

Low Toxicity: Composed of relatively benign and earth-abundant elements (copper, tin, sulfur), CTS nanocrystals present a significant advantage over materials containing cadmium, lead, or other toxic heavy metals.[1] This inherent biocompatibility is a critical prerequisite for any material intended for in vivo applications.

-

Photothermal Therapy (PTT): Like other copper sulfide-based nanomaterials, CTS nanocrystals can absorb NIR light and convert it into localized heat.[12] This photothermal effect can be harnessed to induce hyperthermia in targeted tissues, such as tumors, leading to cell death. The tunable optical properties of CTS allow for the optimization of NIR absorption for deeper tissue penetration.

-

Drug Delivery: The surface of CTS nanocrystals can be functionalized with various ligands and polymers. This allows for the attachment of therapeutic agents (drugs, genes) for targeted delivery. The release of these agents could potentially be triggered by the photothermal effect, allowing for on-demand drug release at the desired site.[12]

-

Bioimaging: While not their primary application, the optical properties of CTS nanocrystals could potentially be exploited for certain bioimaging modalities, although this is a less explored area compared to their therapeutic applications.

The combination of low toxicity and strong NIR absorption makes CTS nanocrystals a promising platform for developing theranostic agents, which integrate both diagnostic and therapeutic functionalities into a single system.

Conclusion

Copper tin sulfide nanocrystals are versatile semiconductor materials with a rich set of fundamental properties that can be tailored through controlled synthesis. Their favorable structural, optical, electrical, and thermal characteristics have established them as strong candidates for various technological applications. For researchers in the life sciences and drug development, the non-toxic composition of CTS nanocrystals, combined with their potent photothermal capabilities, opens up new avenues for the design of next-generation therapeutic and theranostic platforms. Further research into surface functionalization and in vivo behavior will be crucial to fully realize their potential in the biomedical field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. Effects of Preparation Procedures and Porosity on Thermoelectric Bulk Samples of Cu2SnS3 (CTS) | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iris.unitn.it [iris.unitn.it]

- 13. [PDF] Preparation of Nanostructured Cu2SnS3 Photocatalysts by Solvothermal Method | Semantic Scholar [semanticscholar.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. pubs.acs.org [pubs.acs.org]

Crystal Structure Analysis of Wurtzite Cu₂SnS₃ Nanocrystals: An In-depth Technical Guide

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of wurtzite Copper Tin Sulfide (CTS) nanocrystals. It details experimental protocols for synthesis and characterization, presents quantitative data in a structured format, and includes visualizations of experimental workflows. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of materials science and renewable energy. While the direct application to drug development is limited, the principles of nanomaterial characterization and analysis may be of interest to professionals in advanced drug delivery systems.

Synthesis of Wurtzite Cu₂SnS₃ Nanocrystals

The synthesis of wurtzite CTS nanocrystals can be achieved through various colloidal chemistry methods. The choice of method influences the size, shape, and crystalline quality of the resulting nanocrystals. Here, we detail three common approaches: solvothermal synthesis, hot-injection, and a top-down approach.

Experimental Protocol: Solvothermal Synthesis

The solvothermal method involves heating precursor materials in a sealed vessel with a solvent at temperatures above its boiling point. This method is widely used for the synthesis of metastable crystal structures like wurtzite CTS.

Materials:

-

Copper(II) chloride (CuCl₂)

-

Tin(IV) chloride (SnCl₄)

-

Thiourea (CH₄N₂S)

-

Solvent (e.g., ethylene glycol, oleylamine)

Procedure:

-

In a typical synthesis, stoichiometric amounts of CuCl₂, SnCl₄, and thiourea are dissolved in the chosen solvent within a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a specific temperature, typically in the range of 180-220 °C, for a duration of 12-24 hours.

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The resulting black precipitate is collected by centrifugation and washed multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.

-

The final product is dried in a vacuum oven at 60 °C for several hours.

Experimental Protocol: Hot-Injection Synthesis

The hot-injection technique allows for greater control over nanocrystal nucleation and growth, often resulting in more monodisperse nanocrystals.

Materials:

-

Copper(I) acetylacetonate (Cu(acac))

-

Tin(IV) bis(acetylacetonate) dichloride (Sn(acac)₂Cl₂)

-

Elemental sulfur (S)

-

Oleylamine (OAm)

-

1-Dodecanethiol (DDT)

Procedure:

-

A mixture of Cu(acac) and Sn(acac)₂Cl₂ is prepared in a three-neck flask containing OAm.

-

The mixture is degassed under vacuum at a low temperature (e.g., 100 °C) and then heated to the injection temperature (e.g., 240 °C) under an inert atmosphere (e.g., Argon).

-

A solution of elemental sulfur dissolved in a mixture of OAm and DDT is swiftly injected into the hot metal precursor solution.

-

The reaction is allowed to proceed for a short period (typically 5-30 minutes) to control the growth of the nanocrystals.

-

The reaction is quenched by cooling the flask, and the nanocrystals are precipitated by adding a non-solvent like ethanol.

-

The nanocrystals are isolated by centrifugation and washed repeatedly before being redispersed in a suitable solvent like toluene.

Experimental Protocol: Top-Down Synthesis

This approach involves the transformation of pre-synthesized nanocrystals into the desired material. For wurtzite CTS, this can be achieved by reacting Cu₂O nanocubes with a tin-chalcogenide complex.[1][2]

Materials:

-

Pre-synthesized Copper(I) oxide (Cu₂O) nanocubes

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Procedure:

-

A tin-chalcogenide complex (Sn-MCC) solution is prepared by adding an aqueous solution of SnCl₄·5H₂O to an aqueous solution of Na₂S·9H₂O.[1][2]

-

An aqueous suspension of Cu₂O nanocubes is then added to the Sn-MCC solution under magnetic stirring.[1][2]

-

The mixed suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to around 190 °C for a specific duration (e.g., 20 hours) to form wurtzite CTS nanocrystals.[1][2]

-

The product is collected, washed with distilled water and ethanol, and dried.[1][2]

Crystal Structure Characterization

A combination of analytical techniques is essential for a thorough analysis of the crystal structure of wurtzite CTS nanocrystals.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystal phase and determining structural parameters.

Experimental Protocol:

-

Sample Preparation: A thin film of the nanocrystal powder is prepared on a zero-background sample holder (e.g., a silicon wafer).

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 20° to 80° with a small step size.

-

Data Analysis:

-

Phase Identification: The positions and relative intensities of the diffraction peaks are compared with standard diffraction patterns for wurtzite, cubic, and other polymorphs of CTS. For the hexagonal wurtzite structure, characteristic peaks corresponding to the (100), (002), (101), (102), (110), (103), and (112) planes are expected.

-

Lattice Parameter Calculation: The lattice parameters 'a' and 'c' of the hexagonal wurtzite unit cell can be calculated from the positions of the diffraction peaks using the Bragg's Law and the plane-spacing equation for a hexagonal system.

-

Crystallite Size Estimation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

-

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanocrystal morphology, size, and crystal lattice.

Experimental Protocol:

-

Sample Preparation: A dilute dispersion of the nanocrystals in a volatile solvent (e.g., toluene or ethanol) is prepared. A drop of this dispersion is placed onto a carbon-coated TEM grid and allowed to dry completely.

-

Imaging:

-

Bright-Field Imaging: Provides information on the size, shape, and size distribution of the nanocrystals.

-

High-Resolution TEM (HRTEM): Allows for the visualization of the crystal lattice fringes. The measured d-spacing between the fringes can be correlated with specific crystallographic planes of the wurtzite structure. For instance, a d-spacing of approximately 0.32 nm corresponds to the (002) plane of wurtzite CTS.

-

Selected Area Electron Diffraction (SAED): Generates a diffraction pattern from an ensemble of nanocrystals. The pattern of concentric rings can be indexed to confirm the polycrystalline nature and the wurtzite crystal structure.

-

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for phase identification, as different crystal polymorphs of CTS exhibit distinct vibrational modes.

Experimental Protocol:

-

Sample Preparation: A small amount of the nanocrystal powder is placed on a glass slide.

-

Data Acquisition: A Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum of wurtzite CTS is compared with the known spectra of other CTS phases. While the precise peak positions for wurtzite CTS can vary slightly depending on factors like crystallite size and stoichiometry, it is crucial to distinguish its unique spectral signature from that of cubic, monoclinic, and tetragonal phases. The absence of peaks corresponding to secondary phases like Cu₂S or SnS₂ should also be confirmed.

Quantitative Data Summary

The following tables summarize key quantitative data for wurtzite and other relevant phases of Cu₂SnS₃ nanocrystals reported in the literature. It is important to note that specific values for the lattice parameters of wurtzite CTS are not widely reported in the literature, with many studies focusing on the closely related CZTS system.

| Property | Wurtzite CTS | Cubic CTS | Monoclinic CTS | Tetragonal CTS | Reference(s) |

| Band Gap (eV) | ~1.7 - 1.95 | ~1.3 - 1.5 | ~0.9 - 1.1 | ~1.3 - 1.4 | [1] |

| Crystal System | Hexagonal | Cubic | Monoclinic | Tetragonal | |

| Space Group | P6₃mc | F-43m | Cc | I-42m |

Table 1: Structural and Optical Properties of Cu₂SnS₃ Polymorphs.

| Analysis Technique | Parameter | Typical Value for Wurtzite-related Structures | Reference(s) |

| XRD | Lattice Parameter 'a' (Å) | Data not readily available for pure CTS | |

| Lattice Parameter 'c' (Å) | Data not readily available for pure CTS | ||

| HRTEM | d-spacing (002) plane (nm) | ~0.32 | |

| Raman Spectroscopy | Main Peak Positions (cm⁻¹) | Peaks distinct from cubic (e.g., ~303, 355 cm⁻¹) and monoclinic (e.g., ~290, 352 cm⁻¹) phases |

Table 2: Key Characterization Parameters for Wurtzite Cu₂SnS₃.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the crystal structure analysis of wurtzite CTS nanocrystals and the relationships between different synthesis methods and characterization techniques.

Caption: Experimental workflow for synthesis and crystal structure analysis of wurtzite CTS nanocrystals.

Caption: Logical relationships between synthesis, characterization, and properties of wurtzite CTS.

References

Electronic band structure of Cu₂SnS₃ nanoparticles.

An In-depth Technical Guide to the Electronic Band Structure of Cu₂SnS₃ Nanoparticles

Introduction

Copper Tin Sulfide (Cu₂SnS₃ or CTS) has emerged as a significant p-type semiconductor material, drawing considerable attention from the research community.[1] Composed of earth-abundant and non-toxic elements, CTS presents a cost-effective and environmentally friendly alternative to traditional semiconductor materials used in various applications, including photovoltaics and photoelectrochemical cells.[2][3] The optoelectronic properties of Cu₂SnS₃ are highly favorable for these applications, characterized by a high absorption coefficient (on the order of 10⁴ cm⁻¹) and a direct band gap that can be tuned within the optimal range for solar energy conversion.[2][3][4]

The electronic band structure of Cu₂SnS₃, which governs its electrical and optical properties, is a subject of intensive study. The reported values of its band gap energy vary widely, typically ranging from 0.93 eV to 1.77 eV.[5] This variation is attributed to several factors, including the specific crystal structure (e.g., monoclinic, tetragonal, cubic), nanoparticle size, and the synthetic methodology employed.[1][5][6] This guide provides a comprehensive overview of the synthesis, characterization, and electronic band structure of Cu₂SnS₃ nanoparticles, tailored for researchers and scientists in materials science and related fields.

Synthesis of Cu₂SnS₃ Nanoparticles

The electronic properties of Cu₂SnS₃ nanoparticles are intrinsically linked to their synthesis. Hot-injection and solvothermal methods are commonly employed routes for producing high-quality, phase-pure CTS nanoparticles.[2][3][7]

Hot-Injection Method

This method allows for excellent control over the size and shape of the nanoparticles by separating the nucleation and growth phases.

Experimental Protocol:

-

Precursor Preparation: Solutions of copper, tin, and sulfur precursors are prepared separately. For example, copper(II) dithiocarbamate and organotin(IV) dithiocarbamate can be used as single-source precursors.[7]

-

Solvent and Surfactant: A high-boiling point solvent, such as oleylamine, is degassed in a three-neck flask under vacuum at a specific temperature (e.g., 120 °C) to remove oxygen and moisture. Oleic acid can be used as a capping agent to control particle growth and prevent agglomeration.[7]

-

Injection and Growth: The precursor solution is rapidly injected into the hot solvent. The reaction temperature is then maintained (e.g., at 220-240 °C) for a specific duration to allow for nanoparticle growth.[2][7] The size of the resulting nanoparticles can be controlled by varying the reaction time.[3]

-

Purification: After the reaction, the mixture is cooled to room temperature. The nanoparticles are typically precipitated by adding a non-solvent like ethanol and collected by centrifugation. This washing process is repeated multiple times to remove unreacted precursors and byproducts.

-

Drying: The purified nanoparticles are dried under vacuum for further characterization.

Solvothermal Method

This technique involves a chemical reaction in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent.

Experimental Protocol:

-

Precursor Dissolution: Stoichiometric amounts of copper, tin, and sulfur salts (e.g., chlorides) are dissolved in a suitable solvent, such as polyethylene glycol or ethylenediamine, within a Teflon-lined stainless-steel autoclave.[6]

-

Sealing and Heating: The autoclave is sealed and heated to a specific temperature (e.g., 150-220 °C) for a set duration (e.g., 10-12 hours).[6][7] The choice of solvent can influence the resulting crystal structure of the CTS nanoparticles.[6]

-

Cooling and Collection: The autoclave is allowed to cool down to room temperature naturally.

-

Purification: The resulting product is collected, washed repeatedly with deionized water and ethanol to remove any ionic impurities, and then dried in a vacuum oven.

Characterization of Electronic Band Structure

A combination of experimental techniques and theoretical calculations is employed to determine the electronic band structure of Cu₂SnS₃ nanoparticles.

UV-Visible Spectroscopy

This is a standard technique to determine the optical band gap of semiconductor nanoparticles.

Experimental Protocol:

-

Sample Preparation: A dilute, stable dispersion of the Cu₂SnS₃ nanoparticles is prepared in a suitable solvent (e.g., toluene).

-

Measurement: The UV-Vis absorption spectrum of the dispersion is recorded over a specific wavelength range.

-

Data Analysis (Tauc Plot): The optical band gap (E_g) is determined using the Tauc relation: (αhν)ⁿ = B(hν - E_g), where α is the absorption coefficient, hν is the photon energy, B is a constant, and n is an exponent that depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like CTS).[2][3] The band gap is estimated by extrapolating the linear portion of the (αhν)² versus hν plot to the energy axis.[5]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and the valence band maximum (VBM) of a material.[1][5]

Experimental Protocol:

-

Sample Preparation: A thin film of the Cu₂SnS₃ nanoparticles is typically prepared on a conductive substrate.

-

Measurement: The sample is placed in an ultra-high vacuum (UHV) chamber and irradiated with a monochromatic X-ray source (e.g., Al Kα).[5] The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis:

-

Core-Level Spectra: High-resolution spectra of the Cu 2p, Sn 3d, and S 2p core levels are acquired to determine the oxidation states of the constituent elements (typically Cu⁺, Sn⁴⁺, and S²⁻).[1][2]

-

Valence Band Spectrum: The spectrum near the Fermi level is measured to determine the position of the Valence Band Maximum (VBM). This is done by linearly extrapolating the leading edge of the valence band to the baseline of the spectrum.[8]

-

Conduction Band Minimum (CBM): The CBM can be estimated by adding the optical band gap (from UV-Vis) to the VBM: E_CBM = E_VBM + E_g.

-

Computational Methods (Density Functional Theory - DFT)

First-principles DFT calculations are often used to complement experimental findings and provide a deeper understanding of the electronic band structure and density of states (DOS).[1][2][3] These calculations can predict the band gap, effective masses of charge carriers, and the contributions of different atomic orbitals to the valence and conduction bands.

Quantitative Data on Electronic Band Structure

The electronic band structure parameters of Cu₂SnS₃ are highly dependent on its physical and structural properties. The following tables summarize the reported quantitative data.

| Crystal Structure | Synthesis/Fabrication Method | Particle/Film Type | Band Gap (eV) | Measurement Technique | Reference |

| Not Specified | Hot Injection | Nanoparticles (15-25 nm) | 1.1 | UV-Vis (Tauc Plot) | [3] |

| Cubic | Direct Vapour Transport | Crystals | 1.23 | Diffuse Reflectance Spectroscopy | [1] |

| Cubic | Direct Vapour Transport | Crystals | 1.2 | DFT Calculation | [1] |

| Tetragonal | Spray Pyrolysis | Thin Film | 1.28 | UV-Vis (Tauc Plot) | [5] |

| Tetragonal | Spray Pyrolysis | Thin Film | 1.33 ± 0.18 | XPS/IPES | [5] |

| Monoclinic | Spray Pyrolysis | Thin Film | 0.88, 0.96 | UV-Vis (Tauc Plot) | [5] |

| Monoclinic | Spray Pyrolysis | Thin Film | 1.15 ± 0.18 | XPS/IPES | [5] |

| Not Specified | Solvothermal | Nanoparticles | 1.43 - 1.60 | Absorption Spectroscopy | |

| Not Specified | Chemical Bath Deposition | Thin Film | 1.31 - 1.35 | Not Specified | [3] |

| Not Specified | DC Sputtering & Sulfurization | Thin Film | 1.49 - 2.34 | UV-Vis (Tauc Plot) | [4] |

| Material | VBM Position (eV) | CBM Position (eV) | Measurement Technique | Reference |

| Cu₂SnS₃ | 0.2 ± 0.1 | - | XPS | [8] |

| Tetragonal-Cu₂SnS₃ | ~0.20 | ~-1.13 | XPS/IPES | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Cu₂SnS₃ nanoparticles.

Caption: Experimental workflow for synthesis and characterization of CTS nanoparticles.

Electronic Band Structure and Heterojunction Alignment

The electronic band structure determines the suitability of CTS for device applications. A critical aspect is the band alignment when CTS forms a heterojunction with another semiconductor, such as Cadmium Sulfide (CdS), which is often used as a buffer layer in solar cells.

Caption: Type-II (staggered) band alignment at the Cu₂SnS₃/CdS heterojunction.

Studies have shown a staggered type-II band alignment at the CTS/CdS interface.[2][3] This type of alignment is beneficial for charge carrier separation in photovoltaic devices, with a small conduction band offset (CBO) of approximately 0.08 eV, which facilitates efficient electron transport from CTS to CdS.[2][3] In contrast, the interface with Zinc Sulfide (ZnS) has been predicted to form a straddling type-I alignment.[2][3]

Conclusion

The electronic band structure of Cu₂SnS₃ nanoparticles is a critical parameter that dictates their performance in optoelectronic applications. It is evident that the band gap and band edge positions are not fixed values but are highly tunable through the control of nanoparticle size, crystal phase, and synthesis conditions. A thorough characterization using a combination of optical spectroscopy, photoelectron spectroscopy, and theoretical modeling is essential to understand and engineer the electronic properties of this promising earth-abundant semiconductor. The favorable band alignment with common partner materials like CdS further underscores the potential of Cu₂SnS₃ nanoparticles in the development of next-generation, low-cost solar energy conversion technologies.

References

- 1. Direct vapour transport grown Cu2SnS3 crystals: exploring structural, elastic, optical, and electronic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ternary Cu2SnS3: Synthesis, Structure, Photoelectrochemical Activity, and Heterojunction Band Offset and Alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ternary Metal Sulfide Semiconductor Nanomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternary metal sulfide (TMS) semiconductor nanomaterials are a class of compounds with the general formula ABₓSᵧ, where A and B are different metal cations and S is sulfur. In recent years, these materials have garnered significant interest from the scientific community due to their unique and tunable physicochemical properties, which make them promising candidates for a wide array of applications, including in the energy sector, environmental remediation, and biomedicine.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of TMS nanomaterials, with a focus on experimental protocols and data-driven insights relevant to researchers and professionals in drug development.

Synthesis Methodologies

The properties and performance of ternary metal sulfide nanomaterials are intrinsically linked to their synthesis methods. The choice of synthesis route dictates the nanomaterial's size, shape, crystallinity, and surface chemistry. The most prevalent methods for synthesizing TMS nanomaterials are hydrothermal/solvothermal synthesis, and chemical vapor deposition (CVD).

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline nanomaterials from aqueous or non-aqueous solutions under elevated temperatures and pressures.[4] These methods offer excellent control over the nucleation and growth of nanoparticles, leading to products with high crystallinity and purity.

Experimental Protocol: Hydrothermal Synthesis of ZnIn₂S₄ Microspheres [5][6]

This protocol describes the synthesis of lanthanum-doped zinc indium sulfide (ZnIn₂S₄) microspheres, a promising photocatalyst.

-

Precursor Preparation: Prepare aqueous solutions of zinc chloride (ZnCl₂), indium chloride (InCl₃), lanthanum chloride (LaCl₃), and sodium sulfide (Na₂S).

-

Reaction Mixture: In a typical synthesis, dissolve stoichiometric amounts of ZnCl₂, InCl₃, and LaCl₃ in deionized water. A separate solution of Na₂S is also prepared.

-

Hydrothermal Reaction: The metal salt solution is then mixed with the Na₂S solution under vigorous stirring. The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to 160-200°C for 12-24 hours.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting yellow precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at 60°C.

Experimental Protocol: Solvothermal Synthesis of CuSbS₂ Nanoparticles [1][7][8][9][10]

This protocol details the synthesis of copper antimony sulfide (CuSbS₂) nanoparticles, a material with potential in photovoltaic applications.

-

Precursor Solution: Dissolve copper(II) acetate monohydrate, antimony(III) chloride, and thiourea in ethylenediamine under constant stirring for 30 minutes. Polyvinylpyrrolidone (PVP) is added as a surfactant to control the particle size and prevent agglomeration.[1]

-

Solvothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to 200-230°C for a specified duration (e.g., 24 hours).[11]

-

Purification: After cooling, the black precipitate is collected, washed with ethanol and deionized water, and dried.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile technique for producing high-quality thin films and coatings.[9] In a typical CVD process, volatile precursors are introduced into a reaction chamber, where they decompose and react on a heated substrate to form a thin film.[9][12]

Experimental Protocol: CVD Synthesis of MoS₂/WS₂ Ternary Alloy Thin Films [13][14][15]

This protocol outlines the synthesis of a molybdenum tungsten disulfide (MoS₂/WS₂) ternary alloy, a material with interesting optoelectronic properties.

-

Precursor Setup: Molybdenum trioxide (MoO₃) and tungsten trioxide (WO₃) powders are used as metal precursors, and sulfur (S) powder is the chalcogen source. The precursors are placed in separate quartz boats within a tube furnace. The substrate (e.g., SiO₂/Si) is placed downstream from the metal oxide precursors.

-

Growth Process: The furnace is heated to a high temperature (e.g., 700-850°C) under a carrier gas flow (e.g., Argon). The sulfur powder is heated to a lower temperature (e.g., 150-200°C) to generate sulfur vapor, which is carried by the gas flow to the substrate.

-

Film Formation: The metal oxide precursors vaporize and react with the sulfur vapor on the hot substrate surface, leading to the deposition of a MoS₂/WS₂ thin film. The composition of the alloy can be controlled by adjusting the precursor amounts and their positions in the furnace.

Physicochemical Properties of Ternary Metal Sulfide Nanomaterials

The properties of TMS nanomaterials are highly dependent on their composition, crystal structure, and size. These properties are crucial for determining their suitability for various applications.

| Material | Crystal Structure | Band Gap (eV) | Synthesis Method | Reference(s) |

| AgBiS₂ | Cubic (rocksalt) or Hexagonal (matildite) | 0.8 - 1.32 | Hot-injection, Solvothermal, Hydrothermal | [2][9][16][17][18][19][20][21][22] |

| CuFeS₂ | Tetragonal (chalcopyrite) | ~0.52 | Hydrothermal, Solvothermal | [23] |

| CuInS₂ | Chalcopyrite or Sphalerite | ~1.5 | Chemical Bath Deposition, CVD | [15][24][25][26] |

| Cu₂SnS₃ | Monoclinic, Cubic, or Tetragonal | 0.93 - 1.35 | Solvothermal | [3][20][27][28][29] |

| CuSbS₂ | Orthorhombic | 1.11 - 1.59 | Solvothermal | [1][7][8][9][10] |

| Cu₂ZnSnS₄ (CZTS) | Kesterite or Wurtzite | ~1.5 | Solvothermal | [3][6][11][16][30] |

| NiCo₂S₄ | Cubic (spinel) | Varies (semiconducting to metallic) | Hydrothermal, Solvothermal | [2][5][7][17][31] |

| ZnIn₂S₄ | Hexagonal or Rhombohedral | 2.0 - 2.4 | Hydrothermal | [4][5][6] |

Characterization Techniques

A suite of characterization techniques is employed to elucidate the structural, morphological, and compositional properties of synthesized ternary metal sulfide nanomaterials.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of nanomaterials. The positions and intensities of the diffraction peaks in an XRD pattern are unique to a specific crystalline material. By comparing the experimental XRD pattern to standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the crystal structure and phase of the synthesized material can be identified.[21][23][32][33][34][35] The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Debye-Scherrer equation.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

TEM provides direct visualization of the morphology, size, and size distribution of nanoparticles.[11][30][31] HRTEM allows for imaging at the atomic scale, revealing the crystal lattice fringes of the material.[1][27][36][37][38] The distance between these fringes corresponds to the interplanar spacing of the crystal lattice, which can be used to identify the crystallographic planes and confirm the crystal structure determined by XRD.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material.[14][23][38][39][40][41][42] By analyzing the binding energies of the core-level electrons, the oxidation states of the metal and sulfur atoms in the ternary metal sulfide can be determined. This information is crucial for understanding the surface chemistry and electronic properties of the nanomaterials.[10]

Applications in Research and Drug Development

Ternary metal sulfide nanomaterials are being explored for a variety of applications, including photocatalysis for environmental remediation and as nanocarriers for drug delivery.

Photocatalysis

Many ternary metal sulfides are semiconductors with band gaps in the visible light region, making them efficient photocatalysts for the degradation of organic pollutants and for water splitting to produce hydrogen.[43] The photocatalytic activity is governed by the generation of electron-hole pairs upon light absorption and their subsequent migration to the surface to participate in redox reactions.

Z-Scheme Photocatalysis Workflow

A particularly efficient photocatalytic mechanism is the Z-scheme, which mimics natural photosynthesis to enhance charge separation and maintain high redox potentials. In a Z-scheme heterostructure composed of two different semiconductor nanomaterials, upon light irradiation, electrons in the conduction band of the semiconductor with a less negative potential recombine with the holes in the valence band of the semiconductor with a more positive potential. This leaves the electrons in the conduction band of the latter and the holes in the valence band of the former, which have strong reduction and oxidation capabilities, respectively.[8][12][13][18][44][45][46]

Drug Delivery

The unique properties of ternary metal sulfide nanoparticles, such as their small size, large surface area, and potential for surface functionalization, make them attractive candidates for drug delivery systems.[47] They can be engineered to encapsulate or conjugate with therapeutic agents and deliver them to specific sites in the body, such as tumor tissues.

Nanoparticle-Mediated Drug Delivery Workflow

The process of nanoparticle-mediated drug delivery to cancer cells typically involves several key steps: nanoparticle synthesis and drug loading, systemic administration, circulation and accumulation at the tumor site (often via the enhanced permeability and retention effect), cellular uptake by cancer cells, and intracellular drug release.[4][22][25][34][47]

Conclusion

Ternary metal sulfide semiconductor nanomaterials represent a versatile and promising class of materials with tunable properties that are highly relevant for a range of scientific and technological applications. The ability to control their synthesis to achieve desired characteristics opens up exciting possibilities in fields from renewable energy to advanced medicine. For researchers and professionals in drug development, the potential of these nanomaterials as diagnostic and therapeutic agents is an area of active and fruitful investigation. Continued research into the synthesis, characterization, and application of ternary metal sulfide nanomaterials will undoubtedly lead to further innovations and breakthroughs.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Controlling Cu2ZnSnS4 (CZTS) phase in microwave solvothermal synthesis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solvothermal Synthesis of Cu2ZnSnSe4 Nanoparticles and Their Visible-Light-Driven Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [repository.kaust.edu.sa]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Recent advances in ternary Z-scheme photocatalysis on graphitic carbon nitride based photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acu.edu.in [acu.edu.in]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bi-Phase NiCo2S4-NiS2/CFP Nanocomposites as a Highly Active Catalyst for Oxygen Evolution Reaction [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cubic AgBiS2 Powder Prepared Using a Facile Reflux Method for Photocatalytic Degradation of Dyes | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Application of AgBiS2 and Ag2S Nanoinks for the Production of IR Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. imanagerpublications.com [imanagerpublications.com]

- 25. Investigation of CuInS2 thin film formation by a low-temperature chemical deposition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. espublisher.com [espublisher.com]

- 27. azonano.com [azonano.com]

- 28. researchgate.net [researchgate.net]

- 29. wilhelm-lab.com [wilhelm-lab.com]

- 30. researchgate.net [researchgate.net]

- 31. NiCo2S4@graphene as a bifunctional electrocatalyst for oxygen reduction and evolution reactions. | Semantic Scholar [semanticscholar.org]

- 32. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 39. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 40. mdpi.com [mdpi.com]

- 41. researchgate.net [researchgate.net]

- 42. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 43. mdpi.com [mdpi.com]

- 44. pubs.acs.org [pubs.acs.org]

- 45. researchgate.net [researchgate.net]

- 46. minsocam.org [minsocam.org]

- 47. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nanoscale Landscape: A Technical Guide to the Cu-Sn-S Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

The ternary copper-tin-sulfide (Cu-Sn-S) system at the nanoscale is a rich field of study with significant implications for the development of advanced materials, particularly in the realm of photovoltaics and photocatalysis. Understanding the phase equilibria and transformations of Cu-Sn-S nanomaterials is critical for controlling their synthesis and tailoring their properties for specific applications. This technical guide provides an in-depth overview of the current understanding of the Cu-Sn-S phase diagram at the nanoscale, focusing on the synthesis, characterization, and phase relationships of these promising materials.

Nanoscale vs. Bulk Phase Behavior: A Paradigm Shift

It is crucial to recognize that the phase diagram of a material system at the nanoscale can differ significantly from its bulk counterpart. The increased surface-to-volume ratio in nanoparticles introduces surface energy as a dominant thermodynamic factor, which can lead to the stabilization of phases that are metastable in the bulk, alterations in phase transition temperatures, and changes in solid solubility limits.[1][2] For the Cu-Sn-S system, this means that direct extrapolation from established bulk phase diagrams may not be accurate for predicting the behavior of nanoparticles.

Stable and Metastable Phases at the Nanoscale

At the nanoscale, several crystalline phases of the Cu-Sn-S system have been synthesized and identified. The most commonly reported phases include:

-

Cu2SnS3 (CTS) : This is one of the most studied ternary compounds in the Cu-Sn-S system. At the nanoscale, it has been observed in various crystal structures, including triclinic, monoclinic, and even a metastable wurtzite phase, which is not present in the bulk phase diagram.[3][4][5][6]

-

Cu3SnS4 : Another stable ternary phase that has been synthesized in the form of nanoparticles.[3][7]

-

Cu4SnS4 : This phase has also been prepared as nanoplates and its transformation to other phases has been studied.[8]

-

Binary Sulfides : In addition to the ternary compounds, binary sulfides such as CuS and Cu2-xS are often observed as secondary phases or as intermediates during the synthesis of ternary Cu-Sn-S nanoparticles.[3][7]

The formation and stability of these phases are highly dependent on the synthesis conditions, including temperature, precursor chemistry, and the presence of capping agents.

Quantitative Data on Nanoscale Phase Formation

While a complete quantitative nanoscale phase diagram for the Cu-Sn-S system is still an active area of research, several studies provide valuable data points on the conditions leading to the formation of specific phases. The following tables summarize key findings from the literature.

| Precursor System | Synthesis Method | Temperature (°C) | Observed Phases | Reference |

| Copper chloride, Tin chloride, Thiourea | Hydrothermal | 120 - 180 | Cu2SnS3 (triclinic), CuS, SnS | [5][9] |

| Copper acetylacetonate, Tin acetylacetonate, Sulfur | Hot-injection | 190 - 300 | Cu2ZnSnS4 (precursors for, implies CTS formation) | [10] |

| Copper iodide, Tin bromide, Sulfur | Solvothermal | 240 | Cu2SnS3 (wurtzite) | [6] |

| Copper sulfide nanoplates, Tin precursor | Heat-up | 260 - 270 | Cu4SnS4 -> Cu2SnS3 | [8] |

Table 1: Summary of Synthesis Conditions and Observed Phases for Cu-Sn-S Nanoparticles.

| Phase | Raman Peaks (cm⁻¹) | Reference |

| Cu2SnS3 | 287, 298, 327, 342, 352 | [3][4][7][11] |

| Cu3SnS4 | 318 | [3][7] |

| Cu4SnS4 | 318 | [8][11] |

| Cu2-xS | 264, 473 | [3][7] |

Table 2: Characteristic Raman Peaks for Phase Identification of Cu-Sn-S Compounds.

Experimental Protocols

Precise control over experimental parameters is paramount for the synthesis of phase-pure Cu-Sn-S nanomaterials. Below are detailed methodologies for commonly employed synthesis and characterization techniques.

Hydrothermal Synthesis of Cu2SnS3 Nanoparticles

This protocol is a generalized procedure based on literature reports.[5][12][13]

Materials:

-

Copper(II) chloride dihydrate (CuCl2·2H2O)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Thiourea (CH4N2S)

-

Deionized water

-

Ethanol

Procedure:

-

In a typical synthesis, stoichiometric amounts of CuCl2·2H2O and SnCl2·2H2O are dissolved in deionized water in a beaker with vigorous stirring.

-

An aqueous solution of thiourea (typically in excess) is then added dropwise to the metal salt solution.

-

The resulting mixture is stirred for 30 minutes to ensure homogeneity.

-

The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 180°C) and maintained for a set duration (e.g., 24 hours).

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The black precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

The final product is dried in a vacuum oven at 60°C for 12 hours.

X-ray Diffraction (XRD) for Phase Identification

XRD is a fundamental technique for identifying the crystalline phases present in a nanoparticle sample.[14][15][16][17][18]

Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is placed on a zero-background sample holder (e.g., a silicon wafer). The powder should be gently pressed to create a flat and smooth surface.

-

Instrument Setup: The XRD instrument is set up with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cos(θ)) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Transmission Electron Microscopy (TEM) for Morphological and Compositional Analysis

TEM provides high-resolution imaging of nanoparticles, allowing for the determination of their size, shape, and crystal structure. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can also provide elemental composition.[19][20][21][22]

Protocol:

-

Sample Preparation: A dilute suspension of the nanoparticles in a volatile solvent (e.g., ethanol) is prepared. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry completely.

-

Imaging: The TEM is operated at a typical accelerating voltage of 200 kV. Bright-field images are acquired to observe the morphology and size distribution of the nanoparticles. High-resolution TEM (HRTEM) images can reveal the crystal lattice fringes, providing information about the crystallinity and crystal structure.

-

Selected Area Electron Diffraction (SAED): SAED patterns are obtained from a region of interest to determine the crystal structure and phase of the nanoparticles. The diffraction rings or spots can be indexed to specific crystallographic planes.

-

EDS Analysis: The elemental composition of individual or groups of nanoparticles can be determined by focusing the electron beam on the desired area and collecting the characteristic X-rays emitted from the sample.

Visualization of Nanoscale Processes

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Cu-Sn-S nanoparticles.

Caption: Experimental workflow for Cu-Sn-S nanoparticle synthesis and characterization.

Nanoscale Phase Transformation Pathway

This diagram illustrates a plausible phase transformation pathway at the nanoscale based on experimental observations where binary sulfides form as intermediates.

Caption: Inferred phase transformation pathway in nanoscale Cu-Sn-S synthesis.

Conclusion and Future Outlook

The study of the Cu-Sn-S system at the nanoscale reveals a complex and fascinating landscape of phase behavior. While significant progress has been made in the controlled synthesis of various ternary and binary sulfide nanostructures, a comprehensive and quantitative nanoscale phase diagram remains to be established. Future research should focus on systematic investigations that map out the phase boundaries as a function of composition, temperature, and nanoparticle size. Advanced in-situ characterization techniques, coupled with theoretical modeling such as CALPHAD (CALculation of PHAse Diagrams) adapted for nanoscale systems, will be instrumental in achieving this goal.[23][24][25][26] A deeper understanding of the thermodynamics and kinetics of phase transformations at the nanoscale will ultimately enable the rational design and synthesis of Cu-Sn-S nanomaterials with optimized properties for a wide range of technological applications.

References

- 1. perso.uclouvain.be [perso.uclouvain.be]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Raman spectroscopy of Cu-Sn-S ternary compound thin films prepared by the low-cost spray-pyrolysis technique [opg.optica.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. asccramanandnagar.in [asccramanandnagar.in]

- 6. researchgate.net [researchgate.net]

- 7. Raman spectroscopy of Cu-Sn-S ternary compound thin films prepared by the low-cost spray-pyrolysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Characterization of Crystalline Cu2SnS3 Synthesized via Low Temperature Solvothermal Method | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. Facile hydrothermal synthesis of Cu2SnS3 nanoparticles for photocatalytic dye degredation of mythelene blue | Semantic Scholar [semanticscholar.org]

- 14. azooptics.com [azooptics.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. updatepublishing.com [updatepublishing.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Hierarchical Structured Cu–Sn Alloy Mesoparticles and Its Application of Cu–Cu Joint Materials [jstage.jst.go.jp]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

In-Depth Technical Guide: Intrinsic p-Type Conductivity in Copper Tin Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic p-type conductivity observed in copper tin sulfide (CTS) compounds. It delves into the fundamental origins of this phenomenon, details the experimental protocols for its characterization, and presents quantitative data to support the theoretical framework. This document is intended for researchers and scientists working with semiconductor materials and professionals in drug development exploring novel materials with specific electronic properties.

Introduction to Intrinsic p-Type Conductivity in Copper Tin Sulfide

Copper tin sulfide (CTS) encompasses a family of ternary compounds, including copper(I) tin sulfide (Cu₂SnS₃), copper(III) tin sulfide (Cu₃SnS₄), and other phases, which have garnered significant interest for applications in photovoltaics, thermoelectrics, and sensing. A defining characteristic of these materials is their inherent p-type semiconductivity, which arises from the prevalence of native point defects rather than intentional doping. This intrinsic nature is a key factor in determining their electrical and optical properties.

The origin of the p-type conductivity is primarily attributed to the facile formation of acceptor-type point defects, particularly copper vacancies (VCu).[1] The formation of these defects is energetically favorable under typical synthesis conditions, leading to a net excess of holes as the majority charge carriers. The concentration and mobility of these holes can be influenced by the material's stoichiometry, crystalline phase, and synthesis methodology.

The Core Mechanism: Defect Chemistry and Electronic Structure

The intrinsic p-type conductivity in copper tin sulfide is a direct consequence of its defect chemistry. First-principles calculations based on density functional theory (DFT) have revealed that copper vacancies (VCu) possess the lowest formation energy among the primary native point defects (including tin vacancies, sulfur vacancies, and various antisite defects) in Cu₂SnS₃, especially under copper-poor synthesis conditions.[1]

When a copper atom is absent from its lattice site, a vacancy is created. To maintain charge neutrality in the crystal, this vacancy can accept an electron from the valence band, which is primarily composed of Cu-d and S-p hybridized orbitals. This process creates a mobile "hole" (h⁺) in the valence band, which acts as a positive charge carrier. The accumulation of these holes leads to the characteristic p-type conductivity of the material.

The overall process can be represented by the following defect reaction using Kröger-Vink notation:

CuCux → VCu' + Cu(g) + h⁺

Where:

-

CuCux represents a neutral copper atom on a copper lattice site.

-

VCu' represents a singly ionized copper vacancy (an acceptor).

-

Cu(g) represents a copper atom leaving the lattice.

-

h⁺ represents a hole created in the valence band.

The concentration of these intrinsic defects, and thus the hole concentration, is highly dependent on the chemical potentials of the constituent elements during synthesis. For instance, a copper-poor and sulfur-rich environment will promote the formation of copper vacancies, thereby enhancing the p-type conductivity.

Below is a diagram illustrating the logical relationship between the formation of a copper vacancy and the resulting p-type conductivity.

Quantitative Data on Electrical Properties

The electrical properties of copper tin sulfide are strongly correlated with its composition and crystalline structure. The following tables summarize key quantitative data from various studies.

Table 1: Electrical Properties of Cu₂SnS₃ and Cu₃SnS₄ Thin Films Prepared by Chemical Bath Deposition [2]

| Sample | Deposition Temperature (°C) | pH | Resistivity (Ω·cm) | Mobility (cm²/Vs) | Carrier Concentration (cm⁻³) |

| Cu₂SnS₃ | 30 | 1.0 | 1.12 x 10⁵ | 46.59 | 2.94 x 10¹¹ |

| 40 | 1.0 | 8.75 x 10⁻³ | 1.09 | 6.54 x 10²⁰ | |

| 50 | 1.5 | 5.10 x 10⁻³ | 5.69 | 2.15 x 10²⁰ | |

| 60 | 2.0 | 1.32 x 10⁻³ | 0.34 | 4.39 x 10²¹ | |

| Cu₃SnS₄ | 40 | 1.5 | 8.35 x 10⁻³ | 0.55 | 1.23 x 10²¹ |

| 50 | 1.5 | 1.21 x 10⁻² | 106.5 | 1.07 x 10¹² | |

| 60 | 1.5 | 9.54 x 10⁻³ | 2.56 | 3.12 x 10²⁰ |

Table 2: Influence of Cu/Sn Ratio on the Properties of Co-Evaporated Copper Tin Sulfide Thin Films [3][4]

| Cu/Sn Ratio | Resistivity (Ω·cm) | Hole Concentration (cm⁻³) | Band Gap (eV) |

| 1.5 | 7.0 x 10⁻² | 4.4 x 10¹⁸ | 0.90 |

| 1.82 | 7.30 | 6.29 x 10¹⁷ | 0.94 |

| 2.2 | 3.0 x 10⁻³ | 7.3 x 10²⁰ | 1.25 |

Table 3: Formation Energies of Neutral Point Defects in Monoclinic Cu₂SnS₃ [1]

| Defect Type | Formation Energy (eV) under Cu-poor conditions | Formation Energy (eV) under Sn-poor conditions | Formation Energy (eV) under S-poor conditions |

| VCu1 | ~0.5 | ~1.0 | ~1.2 |

| VCu2 | ~0.5 | ~1.0 | ~1.2 |

| VSn | ~2.5 | ~1.5 | ~3.0 |

| VS1 | ~2.8 | ~3.2 | ~1.8 |

| VS2 | ~2.8 | ~3.2 | ~1.8 |

| VS3 | ~2.8 | ~3.2 | ~1.8 |

Note: The formation energies are approximate values derived from the graphical data presented in the cited literature and depend on the specific chemical potentials chosen.

Experimental Protocols

The characterization of intrinsic p-type conductivity in copper tin sulfide thin films involves a suite of experimental techniques to determine the carrier type, concentration, mobility, and resistivity.

Synthesis of Copper Tin Sulfide Thin Films

A common method for preparing CTS thin films for electrical characterization is co-evaporation or sputtering followed by sulfurization.

Protocol: Synthesis by Co-evaporation and Sulfurization

-

Substrate Preparation: Soda-lime glass substrates are sequentially cleaned in ultrasonic baths of acetone, isopropanol, and deionized water, and then dried with nitrogen gas.

-

Precursor Deposition: Metallic precursors of copper and tin are deposited onto the substrate by co-evaporation from effusion cells. The relative evaporation rates are controlled to achieve the desired Cu/Sn atomic ratio.

-

Sulfurization: The precursor films are placed in a graphite box with elemental sulfur powder and annealed in a tube furnace under a nitrogen or argon atmosphere. A typical sulfurization profile involves ramping the temperature to 500-550 °C and holding for 1-2 hours.

-

Cooling: The furnace is allowed to cool naturally to room temperature before the samples are removed.

Hall Effect Measurement

The Hall effect measurement is the primary technique for determining the carrier type (p-type or n-type), carrier concentration, and mobility.

Protocol: Hall Effect Measurement using the van der Pauw Method

-

Sample Preparation: A square-shaped sample of the CTS thin film is prepared. Four electrical contacts are made at the corners of the sample, typically using silver paint or evaporated gold pads.

-

Instrumentation: The sample is mounted in a Hall effect measurement system equipped with a controllable magnetic field and a current source-voltmeter unit.

-

Measurement Procedure:

-

A constant current (I) is passed between two adjacent contacts, and the voltage (V) is measured across the other two contacts. This is repeated for all four unique configurations of current and voltage contacts.

-

A magnetic field (B) is applied perpendicular to the film surface.

-

The Hall voltage (VH) is measured as the change in voltage across two opposite contacts when the magnetic field is applied.

-

-

Data Analysis:

-

The sheet resistance (Rs) is calculated from the zero-field voltage and current measurements using the van der Pauw equation.

-

The resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness.

-

The Hall coefficient (RH) is calculated from the Hall voltage, applied current, and magnetic field strength. A positive Hall coefficient indicates p-type conductivity.

-

The carrier (hole) concentration (p) is calculated as p = 1 / (q * RH), where q is the elementary charge.

-

The Hall mobility (μ) is calculated as μ = RH / ρ.

-

Seebeck Coefficient Measurement

The Seebeck effect measurement provides complementary information about the carrier type and can be used to assess the thermoelectric properties of the material. A positive Seebeck coefficient confirms p-type conductivity.

Protocol: Seebeck Coefficient Measurement

-

Sample Preparation: A rectangular sample of the CTS thin film is prepared.

-

Instrumentation: The sample is placed in a measurement setup with a heater at one end and a heat sink at the other to create a temperature gradient (ΔT) along the length of the sample. Two thermocouples are placed at a known distance apart on the film to measure the temperature at two points and the resulting thermoelectric voltage (ΔV).

-

Measurement Procedure:

-

A temperature gradient is established across the sample.

-

The temperatures at the two points (T₁ and T₂) and the voltage difference (ΔV) between these points are measured simultaneously.

-

-

Data Analysis: The Seebeck coefficient (S) is calculated as S = -ΔV / ΔT. A positive value of S indicates that the majority charge carriers are holes (p-type).

Conclusion

The intrinsic p-type conductivity of copper tin sulfide is a well-established property that stems from the inherent tendency of the material to form copper vacancies. These acceptor defects create holes in the valence band, which act as the majority charge carriers. The concentration of these charge carriers, and consequently the electrical properties of CTS, can be tuned by controlling the stoichiometry, particularly the Cu/Sn ratio, and the synthesis conditions. The experimental techniques of Hall effect and Seebeck coefficient measurements are essential for characterizing this p-type behavior. A thorough understanding of the defect chemistry and its influence on the electronic properties is crucial for the development of copper tin sulfide-based electronic and optoelectronic devices.

References

Theoretical Modeling of Copper Tin Sulfide (CTS) Nanocrystal Electronic Properties: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Copper Tin Sulfide (CTS, Cu₂SnS₃) has emerged as a promising p-type semiconductor material composed of earth-abundant and non-toxic elements. Its favorable optoelectronic properties, including a direct band gap in the optimal range for solar energy conversion (0.93–1.35 eV) and a high absorption coefficient (>10⁴ cm⁻¹), make it a compelling candidate for applications in photovoltaics, photocatalysis, and thermoelectrics.[1][2] The nanocrystalline form of CTS is of particular interest as quantum confinement effects allow for the tuning of its electronic and optical properties by varying the nanocrystal size and shape.

This technical guide provides a comprehensive overview of the theoretical modeling of CTS nanocrystal electronic properties, supported by experimental validation. It is intended to serve as a resource for researchers and professionals in materials science and related fields, offering insights into the computational and experimental methodologies used to understand and engineer this promising nanomaterial.

Theoretical Modeling of Electronic Properties

The electronic properties of CTS nanocrystals are primarily investigated using two powerful theoretical frameworks: Density Functional Theory (DFT) for ab initio calculations and k·p theory for semi-empirical modeling.

Density Functional Theory (DFT)

DFT is a first-principles method that allows for the calculation of the electronic structure of materials by solving the Kohn-Sham equations.[3] It is a widely used tool for predicting various properties of CTS, including its crystal structure, band gap, density of states (DOS), and optical absorption spectra.

Computational Workflow for DFT Analysis of CTS Nanocrystals:

The general workflow for a DFT calculation of CTS nanocrystal properties involves several key steps, as illustrated in the diagram below.

Caption: A generalized workflow for DFT calculations of nanocrystal electronic properties.

Key Computational Parameters for CTS:

The accuracy of DFT calculations is highly dependent on the chosen computational parameters. For CTS, the following parameters have been shown to yield results that are in good agreement with experimental data:

-

Exchange-Correlation Functional: The screened hybrid functional HSE06 is often used for electronic structure calculations to more accurately predict the band gap, while the PBE functional is commonly employed for geometry optimizations.[4]

-

Basis Set: A plane-wave basis set with a cutoff energy of around 500 eV is typically sufficient for good convergence.[3]

-

k-point Mesh: For bulk CTS calculations, a dense k-mesh (e.g., 12x12x12 or 8x8x8) is used.[3] For nanocrystal calculations, which are performed in a large supercell, a gamma-point-only (1x1x1) calculation is often sufficient.

-

Pseudopotentials: The Projector Augmented Wave (PAW) method is a common choice for describing the interaction between valence electrons and the atomic cores.[4]

Modeling Nanocrystals:

To model a nanocrystal, a supercell approach is typically used. This involves creating a large periodic box containing the nanocrystal, with a vacuum region of at least 15-20 Å in all directions to avoid interactions between the nanocrystal and its periodic images. The surface of the nanocrystal is often passivated with pseudo-hydrogen atoms or ligands like oleylamine to mimic experimental conditions and remove surface states that can obscure the intrinsic electronic properties.

k·p Theory

The k·p perturbation theory is a semi-empirical method used to calculate the band structure and effective masses of charge carriers in semiconductors.[5] It is particularly useful for describing the electronic properties of nanocrystals, as it can readily incorporate the effects of quantum confinement. The k·p method relies on a set of parameters (Luttinger or Kane parameters) that are typically determined from experimental data or more fundamental DFT calculations.

General Workflow for k·p Calculation of Nanocrystal Electronic Properties:

Caption: A generalized workflow for k.p calculations of nanocrystal electronic properties.

Quantitative Data on CTS Electronic and Structural Properties

The following tables summarize key electronic and structural parameters for different polymorphs of CTS, comparing theoretical predictions with experimental findings.

Table 1: Crystal Structure Parameters of CTS Polymorphs

| Crystal Phase | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Cubic | F-43m | 5.43 | 5.43 | 5.43 | 90 | [1][4] |

| Tetragonal | I-42m | 5.42 | 5.42 | 10.84 | 90 | [6] |

| Monoclinic | Cc | 6.65 | 11.53 | 6.66 | 109.4 | [6] |

Table 2: Electronic Properties of CTS Polymorphs

| Crystal Phase | Band Gap (eV) - Theory | Band Gap (eV) - Experiment | Method/Functional | Reference |

| Cubic | 1.07 | 1.1 | HSE06 | [1][2] |

| Tetragonal | - | 1.33 ± 0.18 | XPS | [6] |

| Monoclinic | 0.88 | 1.15 ± 0.18 | HSE (α=0.32) | [6] |

| Disordered Cubic | ~0.95 | - | DFT | [7] |

Experimental Protocols

The synthesis and characterization of CTS nanocrystals are crucial for validating theoretical models and for their application in devices. Below are detailed methodologies for a common synthesis route and key characterization techniques.

Hot-Injection Synthesis of CTS Nanocrystals

This method allows for the synthesis of high-quality, monodisperse nanocrystals.

Materials:

-

Copper(I) chloride (CuCl)

-

Tin(IV) chloride (SnCl₄)

-

Elemental sulfur (S)

-

Oleylamine (OAm)

-

1-octadecene (ODE)

-

Toluene

-

Ethanol

Procedure:

-

Precursor Preparation:

-

In a three-neck flask, dissolve CuCl and SnCl₄ in OAm and ODE under vacuum at 120 °C for 30 minutes.

-

In a separate vial, dissolve elemental sulfur in OAm.

-

-

Injection:

-

Heat the metal precursor solution to the desired reaction temperature (typically 200-240 °C) under a nitrogen atmosphere.

-

Swiftly inject the sulfur-OAm solution into the hot metal precursor solution.

-

-

Growth and Quenching:

-

Allow the reaction to proceed for a specific time (e.g., 5-30 minutes) to control the nanocrystal size.

-

Quench the reaction by injecting cold toluene or by immersing the flask in an ice bath.

-

-

Purification:

-

Add excess ethanol to the cooled solution to precipitate the nanocrystals.

-

Centrifuge the mixture and discard the supernatant.

-

Redisperse the nanocrystals in toluene and repeat the precipitation and centrifugation steps two more times.

-

Finally, disperse the purified CTS nanocrystals in a nonpolar solvent like toluene for storage and characterization.

-

Experimental Workflow for Hot-Injection Synthesis and Characterization:

Caption: A workflow for the hot-injection synthesis and subsequent characterization of CTS nanocrystals.

Characterization Techniques

-

Purpose: To determine the crystal structure, phase purity, and average crystallite size of the CTS nanocrystals.

-

Methodology:

-